
Brilliant blue G-250
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Overview
Description
Brilliant Blue G-250, also known as Coomassie this compound, is a triarylmethane dye widely used in biochemical assays for protein quantification and staining. First introduced by Bradford in 1976, it forms the basis of the Bradford protein assay, a rapid and sensitive method for measuring protein concentrations .
Preparation Methods
Synthetic Routes and Reaction Conditions
Brilliant blue G-250 is synthesized through a series of organic reactions involving triphenylmethane derivativesThe reaction conditions often include the use of strong acids like sulfuric acid and high temperatures to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through filtration and crystallization processes to obtain the final product. The industrial methods ensure high yield and purity of the dye, making it suitable for various applications .
Chemical Reactions Analysis
Protein Binding and Bradford Assay Mechanism
Brilliant Blue G-250 undergoes a pH-dependent conformational shift when binding to proteins, forming a stable non-covalent complex. Key features include:
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Electrostatic and hydrophobic interactions : The dye binds to cationic amino acid residues (e.g., arginine, lysine) and hydrophobic regions of proteins .
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Colorimetric shift : The dye transitions from a cationic red form (λ~max~ = 465 nm at pH < 0) to an anionic blue form (λ~max~ = 595 nm at pH > 2) upon protein binding .
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Interference factors : Sodium dodecyl sulfate (SDS) competes with proteins for dye binding, stabilizing the green neutral form (λ~max~ = 620 nm) .
Table 1: Thermodynamic Parameters of Protein-Dye Binding
Parameter | Value | Source |
---|---|---|
Binding constant (K) | ~10⁴–10⁵ M⁻¹ | |
ΔG (Gibbs free energy) | −37.90 kJ/mol (25°C) | |
ΔH (Enthalpy change) | +22.70 kJ/mol (endothermic) |
Association with Surfactants
The dye interacts with cationic surfactants like cetyltrimethylammonium bromide (CTAB) via ion-pair formation and hydrophobic effects :
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Temperature dependence : Higher temperatures (25–65°C) increase association constants (K), indicating an endothermic process.
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Thermodynamic drivers : Entropy-driven (ΔS = +185 J/mol·K) due to micelle formation and solvent reorganization .
Table 2: CTAB Association at Different Temperatures
Temperature (°C) | K (×10³ M⁻¹) | ΔG (kJ/mol) |
---|---|---|
25 | 3.191 ± 0.060 | −37.90 ± 0.157 |
45 | 3.154 ± 0.077 | −39.96 ± 0.205 |
Complexation with Flavonoids
This compound forms fluorescent complexes with hydrophobic molecules like isorhamnetin, enhancing solubility and biocompatibility :
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Synthesis : Ion exchange between potassium (from isorhamnetin-K⁺) and sulfate/ammonium groups of the dye in ethanol .
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Structure : Amorphous flocculent complexes stabilized by acrylic resins (e.g., L100-55), enabling nano-dispersion in aqueous media .
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Applications : Improved tumor cell targeting (40% inhibition of PC-3 and Hela cells at 100 μg/mL) .
pH-Dependent Spectral Shifts
The dye exhibits distinct color transitions based on protonation states:
Table 3: pH-Dependent Optical Properties
pH | Color | λ~max~ (nm) | Net Charge |
---|---|---|---|
< 0 | Red | 465 | +1 |
1–2 | Green | 620 | 0 |
> 7 | Blue | 595 | −1 |
At pH 7, the dye has an extinction coefficient of 43,000 M⁻¹·cm⁻¹ .
Fluorescence Quenching with Biomolecules
Interactions with bovine serum albumin (BSA) induce static quenching via ground-state complex formation :
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Blue shift : Emission peak shifts from 348 nm (free BSA) to 341 nm (bound BSA), indicating hydrophobic microenvironment changes .
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Energy transfer : Radiationless energy transfer occurs between tryptophan residues and the dye .
Reactivity in Ethanolic Solutions
In ethanol, the dye reacts with alkalis (e.g., KOH) to form zwitterionic intermediates, facilitating ion exchange with sulfonate or ammonium groups . This property is exploited in synthesizing drug-delivery complexes.
Scientific Research Applications
Coomassie Brilliant Blue G-250, also known as Acid Blue 90 or Brilliant Blue G, is a water-soluble anionic dye with various applications in scientific research . It is commonly used in protein quantification and staining techniques, and recent studies suggest its potential as a chemical chaperone for therapeutic insulin and in the management of pulmonary fibrosis .
Scientific Research Applications
Protein Quantification: Coomassie this compound is a key component of the Bradford reagent, a widely used method for quantifying proteins . The assay relies on the binding of the dye to proteins, which causes a color change that can be measured spectrophotometrically . The dye binds to proteins through hydrophobic interactions and heteropolar bonding with basic amino acids . A modified version of the staining process uses citric acid, polyvinylpyrrolidone, and CBB G-250 to detect proteins at nanogram levels .
Protein Staining: Coomassie this compound is used for staining proteins in gel electrophoresis . It allows for the visualization of proteins after separation by electrophoretic techniques such as blue native gel electrophoresis (BN-PAGE) .
Urine Protein Analysis: The Coomassie this compound method is used to measure protein levels in urine with good precision and sensitivity . However, the color development varies depending on the type of protein, and the method may underestimate urinary light-chain proteins .
Fingerprint Analysis: Coomassie this compound can be used as a chemical assay for fingerprint analysis to identify the biological sex of the fingerprint originator . The dye reacts with a small group of amino acids (arginine, histidine, lysine, phenylalanine, tyrosine, and tryptophan) present in fingerprints .
Therapeutic Applications:
- Stabilizing Insulin: Coomassie this compound has been identified as a potential chemical chaperone that stabilizes the α-helical native human insulin conformers and disrupts their aggregation . It may also increase insulin secretion and could be useful for developing highly bioactive, targeted, and biostable therapeutic insulin .
- Pulmonary Fibrosis Treatment: Studies have shown that Coomassie this compound can attenuate bleomycin-induced lung fibrosis in rats . It has been found to improve histological features and oxidative status biomarkers in bleomycin-exposed lung tissue, repress collagen deposition, and exhibit anti-inflammatory potential . The lung-protective effects may be attributed to the inhibition of the NLRP3 inflammasome and the inactivation of NF-κB .
Other Applications:
Mechanism of Action
Brilliant blue G-250 exerts its effects primarily through non-covalent interactions with proteins. The dye binds to proteins via hydrophobic interactions and electrostatic attractions between the dye’s sulfonic acid groups and the basic amino acid residues of the proteins. This binding stabilizes the dye-protein complex, resulting in a color change that can be measured spectrophotometrically .
Comparison with Similar Compounds
Chemical Properties and Mechanism
The dye exists in three pH-dependent forms: cationic (red, λmax = 465 nm), neutral (green), and anionic (blue, λmax = 595 nm). Under acidic conditions, it binds to proteins via ionic interactions with basic amino acids (e.g., arginine, lysine) and hydrophobic interactions with aromatic residues, causing a spectral shift from red to blue . This shift enables quantification by measuring absorbance at 595 nm.
Comparison with Similar Compounds and Methods
Brilliant Blue G-250 is often compared to other protein quantification methods and related dyes. Key comparisons are summarized below:
Comparison with Biuret Method
Key Findings :
- The Bradford method is faster and more sensitive but exhibits bias toward albumin, overestimating its concentration compared to globulins .
- The biuret method, while less sensitive, provides consistent results for diverse biological fluids and is less prone to precipitate formation .
Comparison with Lowry (Folin-Ciocalteu) Method
Key Findings :
- The Lowry method offers broader linearity but is time-consuming and incompatible with plant samples containing phenolic compounds .
- Bradford’s simplicity and tolerance to common biochemical buffers make it preferable for high-throughput workflows .
Comparison with Other Coomassie Dyes
- Coomassie R-250: Primarily used for staining proteins in SDS-PAGE gels, whereas G-250 is optimized for solution-based assays due to its solubility in acidic ethanol .
- Coomassie R-150/R-350 : Less commonly used; exhibit similar protein-binding mechanisms but differ in spectral properties .
Limitations and Advancements
- Precipitation Issues: this compound forms precipitates in urine and serum, limiting its utility in clinical diagnostics .
- Modified Protocols : Additives like glycerol or increased phosphoric acid concentration reduce precipitation in problematic samples .
- Alternative Dyes : SYPRO Ruby and Ponceau S are used for gel staining but lack the quantitative versatility of G-250 in solution assays .
Biological Activity
Brilliant Blue G-250, also known as Coomassie this compound (CBBG), is a synthetic dye primarily used in biochemistry for protein quantification. Its biological activity extends beyond mere staining; it has been investigated for various therapeutic applications and interactions with biological systems. This article delves into the multifaceted biological activities of CBBG, supported by recent research findings, case studies, and relevant data.
Overview of Coomassie this compound
CBBG is a triphenylmethane dye that exhibits a strong affinity for proteins, particularly under acidic conditions. The dye undergoes a color change upon binding to proteins, which is exploited in the Bradford assay for protein quantification. Beyond its analytical uses, recent studies have highlighted its potential as a chemical chaperone and therapeutic agent.
Chemical Chaperone Activity
Recent research indicates that CBBG can act as a chemical chaperone , stabilizing protein conformations and preventing aggregation. A study demonstrated that CBBG stabilizes the α-helical conformation of human insulin, enhancing its secretion and potentially improving therapeutic efficacy . This property is particularly beneficial in designing biostable insulin formulations.
Table 1: Effects of CBBG on Insulin Stability
Parameter | Control (Without CBBG) | With CBBG |
---|---|---|
Insulin Aggregation | High | Low |
α-Helical Content | 30% | 60% |
Secretion Rate | Baseline | Increased by 40% |
Anti-inflammatory Properties
CBBG has shown promise in reducing inflammation, particularly in models of pulmonary fibrosis. A study involving bleomycin-induced lung fibrosis in rats revealed that CBBG acts as a selective P2×7 receptor antagonist, leading to the inhibition of the NLRP3 inflammasome pathway. This action resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential utility in managing inflammatory diseases .
Case Study: Pulmonary Fibrosis Model
In a controlled experiment, rats treated with CBBG exhibited significant histological improvements and reduced collagen deposition compared to untreated controls. The following biomarkers were analyzed:
Biomarker | Control Group | CBBG Treatment |
---|---|---|
Hydroxyproline Levels | Elevated | Significantly Reduced |
TGF-β | High | Decreased |
Collagen Type I | Increased | Decreased |
Protein Quantification and Sensitivity Variations
CBBG's binding characteristics vary among different proteins, influencing its application in protein quantification assays. Research has shown that the sensitivity of CBBG for various proteins can differ significantly; for instance, it demonstrates higher sensitivity towards albumin compared to globulins . This variability necessitates calibration against standard methods for accurate quantification.
Table 2: Sensitivity of CBBG for Different Proteins
Protein | Sensitivity (Absorbance Shift) |
---|---|
Bovine Serum Albumin | High |
Cytochrome c | Moderate |
Trypsin | Low |
The biological activity of CBBG can be attributed to its interaction with specific amino acid residues within proteins. Studies indicate that the dye preferentially binds to arginine residues, which may explain its varying effectiveness across different proteins . Additionally, the dye's ability to alter the absorbance spectrum upon binding provides insights into its mechanism of action in protein assays.
Q & A
Basic Research Questions
Q. How does the Bradford protein assay using Brilliant Blue G-250 work methodologically?
The Bradford assay relies on the reversible binding of this compound to proteins via electrostatic and hydrophobic interactions. In its free state, the dye exhibits a red color with maximum absorbance at 488 nm. Upon binding to proteins, it shifts to a blue form with peak absorbance at 595 nm. To perform the assay:
- Prepare a standard curve using known protein concentrations (e.g., bovine serum albumin).
- Mix the dye reagent with samples and standards, incubate for 10 minutes, and measure absorbance at 595 nm.
- Account for nonlinearity in the standard curve at higher concentrations by using a quadratic fit .
Q. What are the standard protocols for protein visualization using this compound in SDS-PAGE?
For staining SDS-PAGE gels:
- Fix proteins in the gel using methanol-acetic acid (40% methanol, 10% acetic acid) for 30 minutes.
- Stain with 0.1% this compound in 10% acetic acid for 1–2 hours.
- Destain with 10% acetic acid until background clarity is achieved.
- Sensitivity can reach 0.1–0.5 µg/band, comparable to Coomassie R-250, but with lower toxicity and faster destaining .
Q. Why is this compound preferred over R-250 in some protein quantification methods?
this compound is more soluble in acidic conditions and forms stable colloidal suspensions, making it suitable for homogeneous assays like Bradford. In contrast, R-250 requires methanol for solubility and is typically used in gel staining .
Advanced Research Questions
Q. What are the limitations of this compound in protein quantification, particularly in complex biological samples?
Key limitations include:
- Differential sensitivity : The dye binds 2.5× more strongly to albumin than globulins, leading to inaccuracies in samples with mixed protein ratios (e.g., serum or urine) .
- Precipitate formation : Colloidal aggregates can adhere to cuvettes, causing cross-contamination. Disposable cuvettes or rigorous cleaning protocols are recommended .
- Nonlinearity : The standard curve deviates from linearity even at low concentrations, necessitating careful validation for each protein type .
Q. How can researchers reconcile contradictory data when using this compound for proteins with varying compositions?
To address variability:
- Validate with orthogonal methods : Use Biuret or Lowry assays for samples with unknown or heterogeneous protein compositions .
- Normalize data : Apply correction factors based on protein-specific binding coefficients (e.g., albumin vs. globulin ratios) .
- Optimize dye concentration : Adjust dye-to-protein ratios to minimize interference from detergents or salts .
Q. What novel applications of this compound exist beyond traditional protein staining?
Advanced uses include:
- Surface-enhanced Raman scattering (SERS) : The dye’s high Raman activity enables protein-ligand interaction studies when used as a SERS label .
- P2X7 receptor antagonism : this compound inhibits the NLRP3 inflammasome by blocking ATP-gated P2X7 channels, with potential therapeutic applications in neuroinflammation models .
Q. How does this compound’s interaction with the P2X7 receptor inform experimental design in neurobiological studies?
Methodological considerations:
- Dose optimization : Use concentrations ≤10 µM to avoid off-target effects.
- Competitive binding assays : Pair with ATP analogs to quantify receptor inhibition kinetics.
- In vivo models : Administer intraperitoneally (1–10 mg/kg) in rodent studies to assess blood-brain barrier penetration .
Q. Methodological Considerations Table
Properties
Molecular Formula |
C47H48N3NaO7S2 |
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Molecular Weight |
854.0 g/mol |
IUPAC Name |
sodium;3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C47H49N3O7S2.Na/c1-6-49(31-35-11-9-13-43(29-35)58(51,52)53)40-21-25-45(33(4)27-40)47(37-15-17-38(18-16-37)48-39-19-23-42(24-20-39)57-8-3)46-26-22-41(28-34(46)5)50(7-2)32-36-12-10-14-44(30-36)59(54,55)56;/h9-30H,6-8,31-32H2,1-5H3,(H2,51,52,53,54,55,56);/q;+1/p-1 |
InChI Key |
RWVGQQGBQSJDQV-UHFFFAOYSA-M |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)/C(=C/3\C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)/C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC(=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3C)C5=CC=C(C=C5)NC6=CC=C(C=C6)OCC)C.[Na+] |
Origin of Product |
United States |
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